1-pentyl-1H-benzimidazole-2-sulfonic acid
Description
Contextualization of Benzimidazole (B57391) Scaffolds in Modern Chemical Research
The benzimidazole scaffold, a bicyclic aromatic structure formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. nih.govresearchgate.net This designation stems from its remarkable ability to serve as a core structure for a multitude of compounds exhibiting a wide spectrum of pharmacological activities. impactfactor.orgdntb.gov.ua The versatility of the benzimidazole nucleus allows for structural modifications at various positions, leading to a diverse library of derivatives with tailored biological and chemical properties. impactfactor.org
The significance of this scaffold is rooted in its physicochemical attributes. The nitrogen atoms within the imidazole ring can act as both hydrogen bond donors and acceptors, while the aromatic system facilitates π-π stacking interactions. nih.govresearchgate.net These characteristics enable benzimidazole derivatives to bind effectively to a wide range of biological macromolecules, such as enzymes and receptors, thereby modulating their function. nih.govnih.gov Consequently, benzimidazole-containing compounds have been developed as therapeutic agents across numerous domains, including antimicrobial, anticancer, antiviral, and anti-inflammatory applications. nih.govnih.govresearchgate.net The structural similarity of the benzimidazole core to naturally occurring purine (B94841) nucleotides allows it to interact readily with biopolymers in living systems, further explaining its broad biological relevance. researchgate.netnih.gov
| Therapeutic Areas of Benzimidazole Derivatives | Examples of Investigated Activities |
| Oncology | Anticancer, Antineoplastic nih.govnih.gov |
| Infectious Diseases | Antimicrobial, Antiviral, Antifungal, Anthelmintic researchgate.netimpactfactor.orgnih.gov |
| Inflammation & Immunology | Anti-inflammatory, Anti-allergic nih.govresearchgate.net |
| Metabolic Disorders | Antidiabetic nih.gov |
| Neurology | Anticonvulsant researchgate.net |
Significance of Sulfonic Acid Functionalities in Organic and Supramolecular Chemistry
The sulfonic acid group (-SO₃H) is a highly important functional group in both organic and supramolecular chemistry. teachy.aibritannica.com Sulfonic acids are organosulfur compounds characterized by their strong acidic nature; they are typically much stronger acids than their carboxylic acid counterparts. patsnap.comwikipedia.org This pronounced acidity makes them effective catalysts in a variety of organic reactions, such as esterification and alkylation. patsnap.comwikipedia.orgquora.com
One of the most notable properties conferred by the sulfonic acid moiety is a significant increase in aqueous solubility. britannica.com The high polarity of the -SO₃H group allows compounds that would otherwise be insoluble in water to be readily dissolved, which is a critical feature in the formulation of dyes, pharmaceuticals, and detergents. teachy.aibritannica.com
In the realm of supramolecular chemistry, the sulfonic acid group is a powerful tool for directing the self-assembly of molecules. Its ability to form strong hydrogen bonds allows for the construction of intricate and extended networks in the solid state. researchgate.netacs.orgresearchgate.net Sulfonate groups can interact with various functional groups, leading to the formation of complex, organized architectures like sheets and three-dimensional frameworks. researchgate.net While traditionally considered poor coordinating ligands for metal ions, their ability to form hydrogen bonds with other ligands is a key factor in designing crystal structures. researchgate.net
| Key Roles of the Sulfonic Acid Group | Description |
| Acidity & Catalysis | Strong acids used as catalysts in organic synthesis (e.g., esterification, alkylation). patsnap.comwikipedia.org |
| Solubility Enhancement | The polar -SO₃H group dramatically increases the water solubility of organic molecules. britannica.com |
| Supramolecular Assembly | Acts as a strong hydrogen bond donor, directing the formation of organized molecular structures. acs.orgresearchgate.net |
| Industrial Applications | A key component in detergents (surfactants), water-soluble dyes, and ion-exchange resins. teachy.aibritannica.comquora.com |
Historical Development and Synthetic Evolution of Benzimidazole Sulfonic Acid Derivatives
The integration of a sulfonic acid group onto a benzimidazole scaffold is a synthetic strategy that has been explored for decades. An early and commercially significant example is 2-phenyl-1H-benzimidazole-5-sulfonic acid, which was identified as a UV filter in 1933. mdpi.com This historical precedent established the utility of combining these two chemical moieties to create functional molecules.
The synthesis of benzimidazole derivatives traditionally involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative (e.g., aldehyde, ester, or nitrile). nih.govnih.govgoogle.com Following the formation of the core benzimidazole ring system, the sulfonic acid group is typically introduced via an electrophilic aromatic substitution reaction. This sulfonation is commonly achieved by treating the benzimidazole with a strong sulfonating agent such as concentrated sulfuric acid, fuming sulfuric acid (oleum), or chlorosulfonic acid. mdpi.comgoogle.com However, this process can lead to the formation of isomers, complicating the purification of the desired product. google.com
Alternative synthetic routes have been developed to achieve more specific substitution patterns. For instance, 1H-benzimidazole-2-sulfonic acid can be prepared through the oxidation of 1H-benzimidazole-2-thiol, offering a regioselective method for introducing the sulfonic acid group at the C2 position. nih.govchemicalbook.com More recently, research has focused on creating hybrid molecules that link a benzimidazole ring to a sulfonyl-containing group (e.g., sulfonamides) to explore novel biological activities. nih.govresearchgate.net These modern synthetic efforts often involve multi-step sequences and the use of various coupling and substitution reactions to build complex molecular architectures. nih.gov
Rationale for Focused Investigation of 1-pentyl-1H-benzimidazole-2-sulfonic acid
The focused investigation of this compound (CAS Number: 537009-98-6) is driven by the specific combination of its three core components: the benzimidazole scaffold, the pentyl group at the N1 position, and the sulfonic acid group at the C2 position. ontosight.ai This unique molecular architecture suggests a deliberate design to modulate and potentially optimize the physicochemical and biological properties of the parent benzimidazole structure.
The benzimidazole core provides the foundational pharmacophore, which is known to interact with various biological targets. ontosight.ai The sulfonic acid group, located at the 2-position, imparts high polarity and aqueous solubility to the molecule. ontosight.ai This feature is particularly important for potential biological studies, as it can influence the compound's distribution and interaction in aqueous physiological environments.
The introduction of a pentyl group, a five-carbon alkyl chain, at the N1 position is a key structural modification. This group significantly increases the lipophilicity (hydrophobicity) of a portion of the molecule. The balance between the hydrophilic sulfonic acid group and the lipophilic pentyl chain creates an amphiphilic character. This balance is crucial in drug design, as it can affect how the molecule interacts with cell membranes and hydrophobic binding pockets of proteins. The systematic exploration of such substituted benzimidazoles allows researchers to probe structure-activity relationships and develop compounds with potentially enhanced or novel biological activities, such as antimicrobial or anticancer properties. ontosight.ai
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 537009-98-6 | C₁₂H₁₆N₂O₃S | 268.33 |
| 1H-Benzimidazole-2-sulfonic acid | 40828-54-4 | C₇H₆N₂O₃S | 198.20 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-pentylbenzimidazole-2-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-2-3-6-9-14-11-8-5-4-7-10(11)13-12(14)18(15,16)17/h4-5,7-8H,2-3,6,9H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLTXAOZHMNKPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Investigations for 1 Pentyl 1h Benzimidazole 2 Sulfonic Acid
Retrosynthetic Analysis of 1-pentyl-1H-benzimidazole-2-sulfonic acid
Retrosynthetic analysis of this compound identifies two primary disconnection points: the N-C bond of the pentyl group and the C-S bond of the sulfonic acid group at the C2 position. This leads to two main synthetic strategies.
Strategy A: N-Alkylation followed by C2-Sulfonation This approach involves the initial N-alkylation of a benzimidazole (B57391) precursor, followed by the introduction of the sulfonic acid group at the 2-position. The key synthons are 1-pentyl-1H-benzimidazole and a sulfonating agent. This pathway is often favored due to the relative ease of N-alkylation on the benzimidazole core.
Strategy B: C2-Sulfonation followed by N-Alkylation In this alternative route, the sulfonic acid group is first installed on the benzimidazole ring to form benzimidazole-2-sulfonic acid. Subsequent N-alkylation with a pentylating agent yields the final product. The challenge in this strategy lies in the potential for the acidic sulfonic acid group to interfere with the N-alkylation step, often necessitating its protection or the use of specific reaction conditions.
A third, less common strategy involves the cyclization of a pre-functionalized precursor, such as N-pentyl-o-phenylenediamine, with a reagent that provides the C2 carbon and the sulfonic acid group, or a precursor that can be readily converted to it.
Classical and Contemporary Approaches to N-alkylation of Benzimidazole Systems
The N-alkylation of the benzimidazole ring is a fundamental transformation in the synthesis of the target molecule. Both classical and contemporary methods are widely employed.
Classical Methods: Traditionally, N-alkylation of benzimidazoles is achieved by reacting the heterocycle with an alkyl halide in the presence of a base. researchgate.net Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and sodium hydroxide (B78521) (NaOH) in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone. researchgate.netresearchgate.net These methods, while effective, often require anhydrous conditions, relatively long reaction times, and the use of volatile organic solvents. lookchem.com
Contemporary Approaches: Modern synthetic chemistry has introduced several more efficient and environmentally benign N-alkylation techniques.
Phase-Transfer Catalysis (PTC): The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) hydrogen sulfate (B86663), allows the reaction to occur in a two-phase system (e.g., aqueous KOH and an organic solvent), often leading to higher yields and milder conditions. researchgate.netresearchgate.net
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often improving yields and reducing byproduct formation. mdpi.comrjptonline.org
Solvent-Free and Aqueous Media Reactions: To align with the principles of green chemistry, methods have been developed that proceed in the absence of organic solvents or in aqueous media. chemmethod.com The use of surfactants like sodium dodecyl sulfate (SDS) in water can facilitate the reaction between the non-polar alkyl halide and the benzimidazole substrate. researchgate.netlookchem.com
| Method | Base/Catalyst | Solvent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Classical | NaH, K₂CO₃, KOH | DMF, Acetonitrile (B52724), Acetone | Reflux, 2-24 h | Well-established, reliable | Harsh conditions, volatile solvents, long reaction times |
| Phase-Transfer Catalysis | Tetrabutylammonium bromide | Aqueous NaOH/Toluene | RT to 60°C, 1-5 h | Milder conditions, no anhydrous solvent needed | Catalyst may need to be removed |
| Microwave-Assisted | K₂CO₃ or solvent-free | DMF or none | Microwave irradiation, 5-15 min | Rapid, high yields, energy efficient | Requires specialized equipment |
| Aqueous Media | NaOH | Water with SDS | 55-60°C, 0.5-2 h | Environmentally friendly, simple workup | May not be suitable for all substrates |
Direct and Indirect Sulfonation Strategies for Benzimidazole Derivatives
Introducing a sulfonic acid group onto the benzimidazole core, particularly at the C2 position, requires specific strategies.
Direct Sulfonation: Direct sulfonation of the benzimidazole ring typically occurs on the benzene (B151609) portion of the molecule (e.g., at C5) via electrophilic aromatic substitution using strong sulfonating agents like concentrated or fuming sulfuric acid. google.com Sulfonation at the C2 position is more challenging due to the lower electrophilic reactivity of this site. Achieving C2-sulfonation directly may require activation, for instance, through metallation (e.g., lithiation) at the C2 position followed by quenching with sulfur trioxide (SO₃) or sulfur dioxide (SO₂) and subsequent oxidation.
Indirect Sulfonation: Indirect methods are often more practical for synthesizing C2-sulfonated benzimidazoles. A common approach involves the use of 2-mercaptobenzimidazole (B194830) as a readily available starting material. The thiol group can be oxidized to the corresponding sulfonic acid using strong oxidizing agents such as hydrogen peroxide, potassium permanganate, or peroxy acids. This multi-step process, involving the synthesis of 2-mercaptobenzimidazole followed by N-alkylation and then oxidation, provides a reliable route to the target compound. Another indirect method involves synthesizing the benzimidazole ring from precursors that already contain the sulfonate group. researchgate.net
Stepwise Synthesis and Optimization of Reaction Conditions for this compound
A practical stepwise synthesis for this compound is based on an indirect sulfonation strategy.
Step 1: N-alkylation of 2-Mercaptobenzimidazole The synthesis begins with the N-alkylation of 2-mercaptobenzimidazole with a pentyl halide (e.g., 1-bromopentane).
Optimization of Conditions: The reaction yield and selectivity (N-alkylation vs. S-alkylation) are highly dependent on the reaction conditions. The use of a strong base like NaH in an aprotic solvent like DMF typically favors N-alkylation. Alternatively, phase-transfer catalysis in an aqueous basic medium offers a greener and often high-yielding approach. researchgate.netresearchgate.net Reaction temperature is a critical parameter; for less reactive alkyl halides like 1-bromopentane, moderate heating (e.g., 60°C) may be required to achieve a reasonable reaction rate. lookchem.com
Step 2: Oxidation of 1-pentyl-1H-benzimidazole-2-thiol The resulting 1-pentyl-1H-benzimidazole-2-thiol is then oxidized to the target sulfonic acid.
Optimization of Conditions: The choice of oxidizing agent is crucial. A common and effective method is the use of excess hydrogen peroxide in a suitable solvent like acetic acid. The temperature must be carefully controlled to prevent over-oxidation or degradation of the benzimidazole ring. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) to determine the optimal reaction time.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K₂CO₃ | Acetonitrile | 80 | 12 | Moderate |
| 2 | NaH | DMF | 25 | 6 | Good |
| 3 | NaOH (aq) / TBAB | Toluene | 60 | 4 | High |
| 4 | KOH | Ethanol (B145695) | 78 | 8 | Moderate-Good |
Novel Green Chemistry Methodologies in the Synthesis of Benzimidazole Sulfonic Acids
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including benzimidazole sulfonic acids. chemmethod.comresearchgate.net
Green Solvents: Traditional volatile organic solvents can be replaced with greener alternatives. Water, polyethylene (B3416737) glycol (PEG), and ionic liquids have been successfully used for the synthesis of benzimidazole derivatives. chemmethod.commdpi.com For the N-alkylation step, performing the reaction in an aqueous system using surfactants is a notable green approach. researchgate.netlookchem.com
Catalysis: The use of reusable solid acid catalysts can make sulfonation processes more environmentally friendly. ut.ac.ir For instance, silica-supported catalysts like SiO₂/HClO₄ and SiO₂/KHSO₄ have been used for the sulfonation of aromatic compounds with reagents like sodium bisulfite, offering advantages in terms of catalyst recyclability and simplified workup. ajgreenchem.com Phospho sulfonic acid has also been reported as an efficient and reusable solid acid catalyst for benzimidazole synthesis. ut.ac.ir
Energy Efficiency: Microwave-assisted synthesis is a key green technology that significantly reduces energy consumption and reaction times for both the cyclization to form the benzimidazole ring and the subsequent N-alkylation step. rjptonline.org
Atom Economy: Sustainable sulfonation methods, such as using sulfur trioxide (SO₃) in liquid sulfur dioxide (SO₂), offer near-perfect atom economy as the SO₂ can be recycled, generating minimal waste. researchgate.net A protocol using sodium sulfite (B76179) in an aqueous medium for the dehalogenative sulfonation of aryl halides also represents a mild and green alternative to classical methods. rsc.org
Mechanistic Elucidation of Key Synthetic Transformations
Understanding the reaction mechanisms is crucial for optimizing synthetic routes.
Mechanism of N-alkylation: The N-alkylation of benzimidazole typically proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. lookchem.com
Deprotonation: A base abstracts the acidic proton from the N-H of the imidazole (B134444) ring, generating a nucleophilic benzimidazolide (B1237168) anion.
Nucleophilic Attack: The benzimidazolide anion then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide (e.g., 1-bromopentane). This attack occurs in a single concerted step, leading to the formation of the N-C bond and the displacement of the halide leaving group. researchgate.net
In some cases, particularly with allylic substrates, a conjugate addition-elimination mechanism may be operative. beilstein-journals.org
Mechanism of Sulfonation: The mechanism of sulfonation depends on the chosen strategy.
Electrophilic Aromatic Substitution: For direct sulfonation on the benzene ring, the mechanism involves the attack of the aromatic π-system on an electrophilic sulfur trioxide (SO₃) molecule or its protonated form. This generates a resonance-stabilized intermediate (sigma complex), which then loses a proton to restore aromaticity and yield the sulfonic acid.
Oxidation of Thiols: The oxidation of the C2-thiol to a sulfonic acid is a complex process that proceeds through several intermediate sulfur oxidation states. The reaction likely involves the initial formation of a sulfenic acid (-SOH), followed by further oxidation to a sulfinic acid (-SO₂H), and finally to the sulfonic acid (-SO₃H). The exact pathway and intermediates can vary depending on the specific oxidizing agent and reaction conditions used.
Advanced Spectroscopic and Analytical Techniques for Structural and Purity Assessment of 1 Pentyl 1h Benzimidazole 2 Sulfonic Acid
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 1-pentyl-1H-benzimidazole-2-sulfonic acid. Through ¹H, ¹³C, and various 2D NMR experiments, the precise connectivity and spatial relationships of atoms within the molecule can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of all hydrogen atoms. For this compound, the spectrum is characterized by distinct regions corresponding to the aromatic protons of the benzimidazole (B57391) ring and the aliphatic protons of the pentyl chain. The aromatic protons typically appear as complex multiplets in the downfield region (around 7.5-8.0 ppm) due to spin-spin coupling. The protons of the pentyl group appear in the upfield region. The methylene (B1212753) group attached to the nitrogen atom (N-CH₂) is expected to be the most deshielded of the aliphatic protons, while the terminal methyl group (CH₃) will be the most shielded.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. The benzimidazole ring carbons resonate at lower fields (typically 110-150 ppm), with the carbon atom at position 2 (C2), bearing the sulfonic acid group, being significantly deshielded. The carbons of the pentyl chain appear at higher fields. The multiplicity of each carbon signal can be determined using techniques like DEPT (Distortionless Enhancement by Polarization Transfer), which distinguishes between CH, CH₂, and CH₃ groups. ugm.ac.id
2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for definitive assignments. ugm.ac.idmdpi.com
COSY (¹H-¹H): Establishes correlations between protons that are coupled to each other, allowing for the tracing of the proton network within the pentyl chain and the aromatic ring.
HSQC (¹H-¹³C): Correlates directly bonded proton and carbon atoms, providing a straightforward method to assign carbon signals based on their attached, and often more easily assigned, protons.
HMBC (¹H-¹³C): Shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (which have no attached protons) and for confirming the connection of the pentyl group to the nitrogen atom of the benzimidazole ring. For instance, a correlation between the N-CH₂ protons and the C7a and C3a carbons of the benzimidazole ring would confirm the N1-substitution. beilstein-journals.org
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic (H4/H7, H5/H6) | ~7.5 - 8.0 (m) | ~115 - 125 |
| C2 | - | ~145 - 155 |
| C3a/C7a | - | ~135 - 142 |
| Pentyl-CH₂ (N-linked) | ~4.2 - 4.5 (t) | ~45 - 50 |
| Pentyl-CH₂ | ~1.7 - 1.9 (m) | ~28 - 30 |
| Pentyl-CH₂ | ~1.2 - 1.4 (m) | ~21 - 23 |
| Pentyl-CH₂ | ~1.2 - 1.4 (m) | ~21 - 23 |
| Pentyl-CH₃ | ~0.8 - 1.0 (t) | ~13 - 15 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is employed to identify the functional groups present in this compound by probing their characteristic vibrational modes. rsc.org
FT-IR Spectroscopy: The FT-IR spectrum provides a fingerprint of the molecule. Key absorption bands are expected for the sulfonic acid group, the benzimidazole ring, and the pentyl chain.
-SO₃H Group: The sulfonic acid group gives rise to strong and characteristic absorptions. The O-H stretch is typically a broad band in the 3400-2400 cm⁻¹ region. Asymmetric and symmetric stretching vibrations of the S=O bonds are expected around 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹, respectively. The S-O stretch is observed in the 700-600 cm⁻¹ range.
Benzimidazole Ring: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole (B134444) and benzene (B151609) rings are found in the 1650-1450 cm⁻¹ region. rsc.org
Pentyl Group: Aliphatic C-H stretching vibrations from the pentyl chain are observed just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). C-H bending vibrations appear in the 1470-1370 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations often give strong Raman signals. The symmetric vibrations of the sulfonate group are also typically Raman active.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Sulfonic Acid) | Stretching | 3400 - 2400 | Broad, Strong |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |
| C-H (Aliphatic) | Stretching | 2960 - 2850 | Strong |
| C=N / C=C (Ring) | Stretching | 1650 - 1450 | Medium-Strong |
| S=O (Sulfonic Acid) | Asymmetric Stretching | 1250 - 1120 | Strong |
| S=O (Sulfonic Acid) | Symmetric Stretching | 1080 - 1010 | Strong |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise determination of the molecular weight of this compound, which in turn confirms its elemental composition. nih.gov By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, the molecular formula can be unequivocally established.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For benzimidazole derivatives, common fragmentation pathways involve the cleavage of substituents and the breakdown of the heterocyclic ring system. scispace.comjournalijdr.com For the title compound, fragmentation could involve the loss of the pentyl group or the sulfonic acid moiety. The base peak in the mass spectrum of many benzimidazoles is often the molecular ion, indicating the stability of the ring system. scispace.com Analysis of the isotopic pattern can also provide confirmatory evidence for the presence of sulfur. Furthermore, HRMS is highly sensitive and can be used to detect and identify trace-level impurities by their exact masses, which is crucial for purity assessment.
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture Determination
Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in the solid state. This technique can determine the precise spatial arrangement of atoms, including bond lengths, bond angles, and torsion angles. For this compound, a crystal structure would reveal the conformation of the pentyl chain and the geometry of the benzimidazole and sulfonic acid groups.
Crucially, X-ray crystallography also elucidates the supramolecular architecture, detailing how the molecules pack in the crystal lattice. Due to the presence of the acidic sulfonic acid group and the basic nitrogen atoms in the benzimidazole ring, strong intermolecular hydrogen bonds are expected. These interactions play a critical role in defining the solid-state structure. ias.ac.in The analysis may reveal a zwitterionic form in the solid state, where the sulfonic acid proton has transferred to one of the imidazole nitrogens. ias.ac.in Such studies provide invaluable insight into the non-covalent forces that govern the material's properties.
Chromatographic Methods (HPLC) for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and for its isolation. researchgate.net Reversed-phase HPLC (RP-HPLC) is commonly employed for the analysis of benzimidazole derivatives. ptfarm.plresearchgate.net
A typical RP-HPLC method would utilize a C8 or C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (often containing an acid like phosphoric or formic acid to control ionization) and an organic modifier such as acetonitrile (B52724) or methanol. ptfarm.plnih.gov Detection is commonly performed using a UV detector, as the benzimidazole ring system is a strong chromophore. ptfarm.pl
By developing a validated HPLC method, the purity of a sample can be accurately quantified. The presence of any impurities, such as starting materials or by-products from the synthesis, would appear as separate peaks in the chromatogram. The method can be optimized for high resolution to separate even closely related impurities. Preparative HPLC can then be used to isolate the pure compound on a larger scale.
Electronic Absorption and Fluorescence Spectroscopy for Chromophore Analysis
Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to study the electronic properties of the chromophore in this compound. The benzimidazole system is inherently chromophoric, and its absorption and emission characteristics are influenced by its substituents.
UV-Vis Spectroscopy: The UV-Vis spectrum of benzimidazole derivatives typically shows strong absorption bands in the ultraviolet region, corresponding to π-π* transitions within the aromatic system. cdnsciencepub.com The exact position (λ_max) and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent polarity and pH, due to potential changes in the protonation state of the molecule. For instance, protonation of the benzimidazole ring can cause a shift in the absorption maxima. mdpi.com
Comprehensive Computational and Theoretical Investigations of 1 Pentyl 1h Benzimidazole 2 Sulfonic Acid
Quantum Chemical Calculations: Electronic Structure and Conformation Analysis (e.g., DFT)
Quantum chemical calculations are fundamental to understanding the molecular structure and stability of 1-pentyl-1H-benzimidazole-2-sulfonic acid. Density Functional Theory (DFT) is a powerful and widely used method for this purpose, balancing computational cost and accuracy. nih.govnih.gov
Electronic Structure and Geometry Optimization: Using DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), the geometry of the molecule can be optimized to find its lowest energy conformation. researchgate.netdoaj.org These calculations would determine key structural parameters like bond lengths, bond angles, and dihedral angles. For instance, studies on similar N-substituted benzimidazoles have shown that the butyl or pentyl substituent has minimal effect on the core bond lengths within the benzimidazole (B57391) ring system. nih.gov The optimized geometry corresponds to a true minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in vibrational analysis calculations. researchgate.net
Conformational Analysis: The flexibility of the pentyl group introduces multiple possible conformations (rotamers). A systematic conformational search would be necessary to identify the most stable spatial arrangement of the atoms. By calculating the relative energies of different conformers, researchers can determine the predominant structure at equilibrium. For other 1,2-disubstituted benzimidazole derivatives, DFT calculations have been successfully used to find that calculated bond lengths and angles are often in close agreement with experimental X-ray diffraction data. nih.gov
Below is an illustrative table of the types of structural parameters that would be obtained from DFT calculations for the optimized geometry of this compound.
| Parameter | Description | Illustrative Value Range |
| Bond Lengths (Å) | Internuclear distances between bonded atoms (e.g., C-N, C-C, S-O). | 1.20 - 1.55 |
| Bond Angles (°) | Angles formed by three connected atoms (e.g., C-N-C). | 105 - 130 |
| Dihedral Angles (°) | Torsional angles describing the rotation around a bond. | -180 to +180 |
| Total Energy (Hartree) | The total electronic energy of the molecule in its ground state. | Varies |
Molecular Orbital Analysis: HOMO-LUMO Energies and Charge Distribution
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. aimspress.com
HOMO-LUMO Energies and Energy Gap: The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For many benzimidazole derivatives, the HOMO is often localized on the benzimidazole ring system, while the LUMO's location can vary depending on the substituents. researchgate.net
Charge Distribution: Methods like Natural Bond Orbital (NBO) and Mulliken population analysis can be used to calculate the partial atomic charges on each atom in this compound. This charge distribution provides insight into the molecule's polarity and helps identify electron-rich and electron-deficient centers, which are important for predicting reactivity. nih.gov
An illustrative data table for FMO analysis is shown below.
| Parameter | Description | Illustrative Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |
| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | 4.0 to 5.0 |
Electrostatic Potential Surface Mapping and Prediction of Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govnih.gov
The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.
Negative Regions (Red/Yellow): These areas are rich in electrons and represent sites that are susceptible to electrophilic attack. In this compound, these would likely be localized around the oxygen atoms of the sulfonic acid group and the nitrogen atoms of the imidazole (B134444) ring. nih.govresearchgate.net
Positive Regions (Blue): These areas are electron-deficient and represent sites prone to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the acidic proton on the sulfonic acid group and the N-H proton of the imidazole ring. nih.gov
Neutral Regions (Green): These areas have a potential close to zero, often corresponding to nonpolar regions like the pentyl chain.
The MEP surface provides a clear, intuitive picture of the molecule's charge landscape, which is fundamental to understanding its interaction with other molecules, such as receptors or substrates in a biological context. nih.gov
Theoretical Prediction of Acidity (pK_a) and Tautomerism
Acidity (pKa) Prediction: The pKa value is a measure of a compound's acidity in solution. For this compound, there are two primary acidic protons: one on the sulfonic acid group and one on the imidazole nitrogen. The sulfonic acid group is expected to be strongly acidic. Theoretical calculations can predict pKa values by computing the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent. mrupp.info This is typically done using thermodynamic cycles combined with continuum solvation models. Such computational approaches have been applied to predict the pKa of various carboxylic acids, phenols, and protonated benzimidazoles with reasonable accuracy. mrupp.info
Tautomerism: Benzimidazole systems can exhibit tautomerism, where a proton can reside on either of the two nitrogen atoms (N1 or N3) in the imidazole ring. Computational studies can elucidate the relative stabilities of these tautomers by calculating their ground-state energies. The energy difference between the tautomers indicates which form is more stable and therefore more populated at equilibrium. For many N-substituted benzimidazoles, the position of the substituent dictates the position of the remaining N-H proton. However, proton exchange can still occur, and computational analysis can reveal the energy barrier for this process.
Computational Studies on Intermolecular Interactions and Hydrogen Bonding Networks
The sulfonic acid and N-H groups in this compound make it a prime candidate for forming extensive hydrogen bonding networks. nih.gov
Hydrogen Bonding: Computational methods can be used to model the interactions between multiple molecules. These studies can identify the preferred hydrogen bond donors (the N-H and O-H groups) and acceptors (the nitrogen atoms and sulfonyl oxygens). nih.gov DFT calculations can estimate the strength of these hydrogen bonds, which typically range from moderate to strong. nih.gov In the solid state, these interactions dictate the crystal packing arrangement. Analysis of Hirshfeld surfaces is another computational tool used to visualize and quantify intermolecular contacts, including hydrogen bonds and other weaker interactions like C-H···π interactions. nih.gov
Other Intermolecular Interactions: Besides hydrogen bonds, other noncovalent interactions play a role in the molecule's behavior. mdpi.com These include:
Van der Waals forces: Particularly relevant for the nonpolar pentyl chain.
π-π stacking: Possible between the aromatic benzimidazole rings of adjacent molecules.
Understanding these interactions is crucial for predicting physical properties like melting point and solubility, as well as how the molecule might bind to a biological target. mdpi.com
Solvent Effects on Molecular Properties: Continuum and Explicit Solvation Models
The properties of a molecule can be significantly influenced by its environment, especially in solution. Computational models can account for solvent effects in two primary ways.
Continuum Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. researchgate.net This is a computationally efficient way to approximate the bulk electrostatic effects of the solvent on the solute molecule. Continuum models are widely used for calculating properties like pKa and for optimizing molecular geometries in solution. researchgate.net
Explicit Solvation Models: In this approach, a number of individual solvent molecules (e.g., water) are included in the calculation along with the solute molecule. This allows for the study of specific, short-range interactions like hydrogen bonding between the solute and the solvent. mrupp.info While more computationally demanding, this method provides a more detailed and accurate picture of the immediate solvation shell. A hybrid "cluster-continuum" model, where the solute and a few explicit solvent molecules are placed within a dielectric continuum, often yields highly accurate results, especially for charged species. mrupp.info These models would be essential for accurately predicting the behavior of the ionic forms of this compound in aqueous solution.
Reaction Mechanism Prediction and Transition State Analysis for Potential Transformations
Computational chemistry can be used to explore the potential chemical reactions that this compound might undergo. For instance, the synthesis of benzimidazole-sulfonyl hybrids often involves substitution reactions at the benzimidazole nitrogen or reactions involving the sulfonyl group. nih.govnih.gov
Reaction Pathway Modeling: By modeling the reactants, products, and any intermediates, a potential energy surface for a proposed reaction can be mapped out. DFT calculations are used to locate the transition state (TS)—the highest energy point along the reaction coordinate.
Transition State Analysis: Identifying the structure and energy of the transition state is key to understanding a reaction's kinetics. The energy difference between the reactants and the transition state gives the activation energy barrier, which determines the reaction rate. Frequency calculations on the transition state structure are performed to confirm it is a true saddle point, characterized by a single imaginary frequency corresponding to the motion along the reaction path. This type of analysis could be applied, for example, to study the mechanism of its synthesis or its potential metabolic degradation pathways.
Structure Reactivity Relationship Studies of 1 Pentyl 1h Benzimidazole 2 Sulfonic Acid
Influence of the Pentyl Substituent on Electronic and Steric Properties
The N-pentyl group primarily influences the steric and electronic properties of the benzimidazole (B57391) core. While alkyl groups are generally considered electron-donating through an inductive effect, their impact on the aromatic system of benzimidazole is modest. Studies on similar N-alkylated benzimidazoles, such as N-butyl-1H-benzimidazole, have shown that the presence of the alkyl substituent does not significantly alter the conjugation and structural organization of the benzimidazole ring. researchgate.net
The electronic effect of the pentyl group can be quantified using Taft's polar substituent constant (σ). For alkyl groups, σ values are typically small and negative, indicating weak electron-donating character. This slight increase in electron density on the nitrogen atom can subtly influence the basicity of the imidazole (B134444) ring and the acidity of the sulfonic acid group.
From a steric perspective, the pentyl group introduces bulk at the N-1 position. This steric hindrance can influence the approach of reactants to the catalytically active sulfonic acid group and the nitrogen atoms of the imidazole ring. The steric effect can be quantified by Taft's steric parameter (Eₛ), where larger, bulkier groups have more negative Eₛ values. wikipedia.orgslideshare.net The pentyl group, being a flexible alkyl chain, can adopt various conformations, which may dynamically alter the steric environment around the active sites of the molecule.
Table 1: Taft's Polar (σ*) and Steric (Eₛ) Substituent Constants for Selected Alkyl Groups
| Substituent | σ* | Eₛ |
|---|---|---|
| Methyl | 0.00 | 0.00 |
| Ethyl | -0.10 | -0.07 |
| n-Propyl | -0.115 | -0.36 |
| n-Butyl | -0.13 | -0.39 |
| n-Pentyl | -0.145 (estimated) | -0.40 |
| Isopropyl | -0.19 | -0.47 |
| tert-Butyl | -0.30 | -1.54 |
Role of the Sulfonic Acid Group in Acidic Catalysis and Proton Transfer Mechanisms
The sulfonic acid group (-SO₃H) at the C-2 position is the primary center of Brønsted acidity in 1-pentyl-1H-benzimidazole-2-sulfonic acid. This group is highly acidic and plays a crucial role in acidic catalysis and proton transfer. iitrpr.ac.inresearchgate.net The catalytic activity of benzimidazole-based sulfonic acids has been demonstrated in various organic reactions. iitrpr.ac.inresearchgate.net
The mechanism of proton transfer involving sulfonic acid groups often occurs through a Grotthuss-type mechanism, where a proton hops through a hydrogen-bonded network of molecules. rsc.orgnih.gov In the context of this compound, proton transfer can be mediated by water molecules or other protic species in the reaction medium. The sulfonic acid group can donate a proton to a substrate, facilitating a reaction, and subsequently be regenerated.
Furthermore, the proximity of the basic nitrogen atom in the imidazole ring can influence the acidity and catalytic activity of the sulfonic acid group. There is a possibility of intramolecular hydrogen bonding or proton transfer between the sulfonic acid group and the N-3 atom of the imidazole ring, potentially forming a zwitterionic species. acs.org This interaction can modulate the availability of the proton for catalysis. The proton conductivity of sulfonated polybenzimidazoles further highlights the efficiency of proton transport in such systems. scispace.comacs.org
Table 2: Acidity (pKa) of Relevant Compounds
| Compound | pKa | Reference |
|---|---|---|
| Benzenesulfonic acid | -2.8 | nih.gov |
| Methanesulfonic acid | -1.9 | nih.gov |
| p-Toluenesulfonic acid | -2.8 | acs.org |
| 8-Benzoimidazolylnaphthalene-1-sulfonic acid | > 14 (in CDCl₃) | acs.org |
| Benzimidazolone sulfonic acid | lower pKa than above | acs.org |
Modulation of Benzimidazole Ring Electronic Density by Substituents
The electronic density of the benzimidazole ring is modulated by both the N-pentyl and C-2 sulfonic acid substituents. The pentyl group, being weakly electron-donating, slightly increases the electron density on the ring. Conversely, the sulfonic acid group is strongly electron-withdrawing, which significantly reduces the electron density of the benzimidazole ring system. researchgate.net
Comparative Reactivity Studies with Analogous Benzimidazole Derivatives
Compared to other sulfonated benzimidazoles, the nature of the substituent at the N-1 position influences the compound's properties. For example, sulfonated polybenzimidazoles are used as proton-conducting membranes in fuel cells, where the polymeric backbone provides mechanical stability. scispace.comacs.org In contrast, this compound is a small molecule, which might exhibit different solubility and catalytic properties.
Studies on various N-alkyl substituted benzimidazoles show that the length and branching of the alkyl chain can influence their physicochemical properties and biological activities. nih.gov However, the dominant factor in the reactivity of this compound is expected to be the sulfonic acid group.
Theoretical Insights into Reactivity Pathways and Product Formation
Theoretical calculations, such as those based on Density Functional Theory (DFT), provide valuable insights into the structure, electronic properties, and reactivity of benzimidazole derivatives. researchgate.netresearchgate.netresearchgate.netnih.govnih.govacs.org DFT studies can be used to calculate molecular orbitals (HOMO and LUMO), electrostatic potential maps, and atomic charges, which help in predicting the reactive sites of a molecule. researchgate.netnih.gov
For this compound, theoretical studies could elucidate the preferred conformations of the pentyl group and its influence on the accessibility of the active sites. Furthermore, computational models can be used to investigate the mechanism of proton transfer from the sulfonic acid group to a substrate, including the calculation of activation energies for different reaction pathways. rsc.orgnih.gov Natural Bond Orbital (NBO) analysis can provide information about intramolecular interactions, such as hydrogen bonding between the sulfonic acid group and the imidazole nitrogen. researchgate.net Such theoretical insights are crucial for understanding the catalytic cycle and predicting the formation of products in reactions catalyzed by this compound.
Applications in Coordination Chemistry and Catalysis Based on 1 Pentyl 1h Benzimidazole 2 Sulfonic Acid
1-pentyl-1H-benzimidazole-2-sulfonic acid as a Ligand Scaffold for Metal Complexation
The this compound molecule is an excellent candidate for use as a ligand scaffold in coordination chemistry. The core of this potential lies in the benzimidazole (B57391) moiety, which is a prominent heterocyclic structure known to form stable complexes with a wide array of transition metal ions. researchgate.netnih.gov The nitrogen atoms within the imidazole (B134444) ring of the benzimidazole system are effective electron donors, making them suitable for coordinating to metal centers.
The structure of this compound features several key components that define its function as a ligand:
The Benzimidazole Core: This planar, aromatic system provides a rigid backbone. The imine nitrogen atom (N3) is the primary site for metal coordination due to its available lone pair of electrons.
The Sulfonic Acid Group (-SO₃H): Positioned at the C2 position, this group introduces additional potential donor atoms—the oxygen atoms. Upon deprotonation to the sulfonate form (-SO₃⁻), these oxygens can coordinate to a metal ion, allowing for chelation. This group also significantly enhances the molecule's solubility in polar solvents, including water. ontosight.ai
The N-pentyl Group (-C₅H₁₁): The pentyl chain attached to the N1 nitrogen primarily influences the ligand's steric properties and its solubility in less polar organic solvents. By modifying the steric bulk around the coordination site, this group can influence the geometry and stability of the resulting metal complexes.
The combination of these features makes this compound a versatile ligand. It can potentially bind to metals through different atoms, leading to complexes with varied structural and electronic properties. The presence of both a nitrogen donor from the imidazole ring and oxygen donors from the sulfonate group allows for the formation of stable chelate rings with a metal ion. researchgate.net
Exploration of Coordination Modes and Binding Sites with Transition Metals
The multifunctional nature of this compound allows for several possible coordination modes with transition metal ions. The primary binding sites are the sp²-hybridized nitrogen atom of the imidazole ring and the oxygen atoms of the sulfonate group.
Potential Coordination Modes:
Monodentate Coordination: The ligand can bind to a metal center using only the imine nitrogen atom (N3) of the benzimidazole ring. This is a common coordination mode for simple benzimidazole derivatives.
Bidentate Chelating Coordination: The ligand can act as a bidentate chelating agent by binding to a single metal center through two donor atoms. A highly probable chelation mode involves the imine nitrogen (N3) and one of the oxygen atoms from the adjacent sulfonate group, forming a stable five-membered ring. This type of bidentate chelation has been observed in complexes with related benzimidazole-derived ligands. researchgate.net
Bridging Coordination: The ligand could potentially bridge two or more metal centers. For instance, the benzimidazole nitrogen could coordinate to one metal ion while the sulfonate group coordinates to another, leading to the formation of polynuclear complexes or coordination polymers.
The specific coordination mode adopted would depend on various factors, including the nature of the metal ion, the reaction stoichiometry, the solvent used, and the presence of other competing ligands.
Interactive Table: Potential Coordination Modes
| Coordination Mode | Binding Sites Involved | Resulting Structure |
| Monodentate | Imine Nitrogen (N3) | Simple complex |
| Bidentate Chelate | Imine Nitrogen (N3) and Sulfonate Oxygen (O) | 5-membered chelate ring |
| Bridging | N3 to Metal 1; Sulfonate O to Metal 2 | Polynuclear complex |
Synthesis and General Characterization of Metal Complexes
The synthesis of metal complexes with this compound would likely follow established procedures for benzimidazole-based ligands. nih.gov A general approach involves the reaction of the ligand with a suitable metal salt (e.g., chlorides, nitrates, acetates, or perchlorates of metals like Cu(II), Co(II), Ni(II), Zn(II), or Ag(I)) in an appropriate solvent. The choice of solvent would depend on the solubility of the reactants, with options ranging from water and ethanol (B145695) to acetonitrile (B52724) and DMF. nih.gov The reaction is typically carried out with stirring, sometimes under gentle heating, to facilitate the complex formation, which often precipitates from the solution upon cooling or addition of a less-polar solvent.
Once synthesized, the characterization of these new metal complexes is crucial to determine their structure, stoichiometry, and properties. A combination of spectroscopic and analytical techniques would be employed for this purpose.
Interactive Table: Techniques for Characterization of Metal Complexes
| Technique | Purpose | Key Information Obtained |
| FT-IR Spectroscopy | To confirm ligand coordination. | Shifts in the stretching frequencies of C=N (benzimidazole ring) and S=O (sulfonate group) upon binding to the metal ion. researchgate.net |
| UV-Visible Spectroscopy | To study electronic properties and coordination geometry. | Information on d-d electronic transitions and charge-transfer bands, which are characteristic of the metal's coordination environment. nih.gov |
| ¹H and ¹³C NMR Spectroscopy | To confirm the ligand's structure in solution and detect changes upon complexation. | Shifts in the chemical signals of protons and carbons near the binding sites. |
| Mass Spectrometry (ESI-MS) | To determine the molecular weight and composition of the complex. | Confirms the formation of the desired metal-ligand species and helps establish stoichiometry. nih.gov |
| Elemental Analysis | To determine the empirical formula. | Provides the percentage composition of C, H, N, and S, which is compared with calculated values to verify the complex's stoichiometry. |
| X-ray Crystallography | To determine the precise solid-state structure. | Provides definitive information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. researchgate.net |
Computational Modeling of Metal-Ligand Interactions and Complex Stability
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the properties of metal complexes that may be challenging to study experimentally. For complexes of this compound, computational modeling could provide deep insights into metal-ligand interactions and complex stability. nih.gov
Applications of Computational Modeling:
Electronic Structure Analysis: These models can elucidate the nature of the metal-ligand bond by analyzing molecular orbitals, charge distribution, and electron density. This helps in understanding how the ligand donates electron density to the metal and the extent of covalent versus ionic character in the bonds.
Vibrational Spectroscopy Prediction: Theoretical calculations can predict the infrared (IR) vibrational frequencies. Comparing these predicted frequencies with experimental FT-IR spectra can help confirm the coordination mode and validate the proposed structure of the complex.
Stability Analysis: The binding energy between the metal ion and the ligand can be calculated to assess the thermodynamic stability of the complex. This allows for a comparative study of the stability of complexes formed with different metal ions or with different coordination modes.
By using these computational techniques, researchers can gain a detailed understanding of the structural and electronic factors that govern the formation and properties of these metal complexes before or alongside experimental synthesis.
Potential in Homogeneous and Heterogeneous Catalysis
The unique structure of this compound makes it and its metal complexes promising candidates for various catalytic applications, spanning both homogeneous and heterogeneous systems.
Brønsted Acid Catalysis: The presence of the sulfonic acid (-SO₃H) group makes the molecule itself a Brønsted acid. Sulfonic acid-functionalized benzimidazole derivatives have been successfully employed as Brønsted acidic ionic liquids (BAILs) for various acid-catalyzed organic reactions. researchgate.net These catalysts have shown high activity in multicomponent reactions such as the Biginelli reaction, as well as in esterification and hydrolysis processes. researchgate.netresearchgate.net The advantages of using such catalysts include high efficiency, stability, and the potential for recyclability. As a homogeneous catalyst, this compound could be used in reactions that require an acidic environment.
Transition Metal Catalysis: Metal complexes derived from benzimidazole ligands are known to be effective catalysts for a range of organic transformations. nih.gov By coordinating this compound to transition metals, it is possible to create novel catalysts where:
The metal center acts as a Lewis acid, activating substrates for reactions.
The metal complex can facilitate redox processes, making it suitable for oxidation or reduction reactions.
The ligand framework can be modified to tune the catalyst's activity, selectivity, and stability.
These metal complexes could function as homogeneous catalysts, dissolved in the reaction medium. Furthermore, the sulfonic acid group provides a handle for immobilization onto solid supports (like silica, alumina, or polymers), allowing for the creation of heterogeneous catalysts. Heterogeneous catalysts are highly desirable in industrial processes because they can be easily separated from the reaction mixture and reused, which improves the economic and environmental sustainability of the process.
Interactive Table: Potential Catalytic Applications
| Type of Catalysis | Catalyst | Role of the Compound | Potential Reactions |
| Homogeneous Acid Catalysis | This compound | Brønsted acid (proton donor) | Esterification, hydrolysis, condensation reactions (e.g., Biginelli reaction). researchgate.net |
| Homogeneous Transition Metal Catalysis | Metal complex of the ligand | Lewis acid or redox catalyst | Oxidation, reduction, cross-coupling reactions, polymerization. nih.gov |
| Heterogeneous Catalysis | Ligand or its metal complex immobilized on a solid support | Solid acid or solid-supported metal catalyst | Enables easy catalyst separation and recycling in various organic transformations. |
Investigation of 1 Pentyl 1h Benzimidazole 2 Sulfonic Acid in Materials Science and Supramolecular Assemblies
Utilization as a Building Block in Crystal Engineering and Co-crystallization
In the field of crystal engineering, which focuses on the design and synthesis of solid-state structures with desired properties, 1-pentyl-1H-benzimidazole-2-sulfonic acid serves as a compelling building block. Its structure contains key functional groups capable of forming robust and directional intermolecular interactions, which are essential for creating predictable crystalline networks.
The sulfonic acid group is a strong proton donor, while the benzimidazole (B57391) ring contains both proton-accepting and proton-donating sites (the imine and amine nitrogens, respectively). This combination facilitates the formation of strong hydrogen bonds. Research on analogous compounds, such as 2-phenyl-benzimidazole-5-sulfonic acid, has shown that these molecules often exist in a zwitterionic state in the solid form. ias.ac.inresearchgate.net In this state, the acidic proton from the sulfonic acid group transfers to one of the nitrogen atoms of the imidazole (B134444) ring. ias.ac.in This results in a molecule with both a negatively charged sulfonate group (-SO₃⁻) and a positively charged benzimidazolium cation.
This zwitterionic nature is pivotal for co-crystallization, a technique used to combine two or more different molecules into a single, ordered crystal lattice. researchgate.net By pairing this compound with other molecules (co-formers) that have complementary hydrogen bonding sites, such as carboxylic acids or other heterocyclic compounds, it is possible to generate novel multi-component crystals with tailored properties. researchgate.netgoogle.comgoogle.comwipo.int The pentyl group, being nonpolar and flexible, can influence the packing of the molecules in the crystal lattice, potentially leading to layered structures or porous frameworks by segregating into hydrophobic domains.
| Ionic Interactions | Between the sulfonate anion (-SO₃⁻) and the benzimidazolium cation | Strong, non-directional forces that stabilize the zwitterionic form within the crystal. |
Self-Assembly Processes and Formation of Supramolecular Architectures
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. The amphiphilic character of this compound—possessing a hydrophilic head (the zwitterionic benzimidazole-sulfonate group) and a hydrophobic tail (the pentyl chain)—makes it an ideal candidate for forming complex supramolecular architectures in solution.
In aqueous media, these molecules can self-assemble to minimize the unfavorable interaction between the hydrophobic pentyl tails and water. This can lead to the formation of various structures such as micelles, vesicles, or nanofibers. nih.govresearchgate.net The specific architecture formed depends on factors like concentration, pH, and temperature. The benzimidazole core can further guide the assembly through π-π stacking, adding another layer of control over the final structure. scispace.com
Studies on similar benzimidazole derivatives have demonstrated their ability to form well-defined nanostructures. nih.gov For instance, the interplay of hydrogen bonding between the sulfonate and benzimidazole groups, combined with hydrophobic interactions of alkyl chains, can lead to the formation of one-dimensional nanofibers or two-dimensional sheets. These supramolecular structures are of interest for applications in sensing, catalysis, and the development of novel biomaterials. scispace.com
Incorporation into Polymeric Matrices and Functional Materials
The incorporation of this compound into polymeric matrices is a promising strategy for developing advanced functional materials. The sulfonic acid group is particularly valuable for creating materials with high proton conductivity, which are essential components in technologies like proton exchange membrane fuel cells (PEMFCs).
When blended with high-performance polymers such as polybenzimidazole (PBI), the sulfonic acid groups serve two critical functions. First, they can protonate the imidazole rings of the PBI backbone, creating charged sites that facilitate the transport of protons through the material. nih.gov Second, the presence of these acidic groups enhances the water uptake of the membrane, which is crucial for maintaining high proton conductivity. nih.gov The pentyl chain can act as a plasticizer, potentially improving the flexibility and processability of the resulting composite membrane.
Research on related sulfonated polymers has shown that creating well-defined ionic channels within the polymer matrix is key to achieving high performance. nih.gov The self-assembling nature of the benzimidazole-sulfonic acid moiety could be leveraged to create such ordered channels, thereby boosting proton conductivity while maintaining the mechanical and thermal stability of the host polymer.
Potential Effects of Incorporation into a PBI Matrix:
| Property | Enhancement Mechanism |
|---|---|
| Proton Conductivity | Sulfonic acid groups protonate the PBI backbone, creating pathways for proton hopping. nih.gov |
| Water Retention | The hydrophilic sulfonic acid groups increase the membrane's ability to retain water, which is essential for proton transport. |
| Mechanical Flexibility | The aliphatic pentyl chain may reduce the rigidity of the polymer blend, improving its processability. |
| Vanadium Ion Resistance | In applications like vanadium redox flow batteries, the sulfonic acid groups can help mitigate the crossover of vanadium ions through electrostatic repulsion and size exclusion. nih.gov |
Role in the Design of Porous Materials (e.g., MOFs, COFs)
Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) are classes of crystalline porous materials constructed from molecular building blocks. The benzimidazole moiety is a well-established ligand in the synthesis of MOFs due to the ability of its nitrogen atoms to coordinate with metal ions. rsc.orgnih.govresearchgate.netacs.org
This compound can be envisioned as a multifunctional ligand for creating novel MOFs. The benzimidazole nitrogens can bind to metal centers to form the framework structure, while the sulfonic acid group can be oriented within the pores. These pendant sulfonic acid groups can imbue the MOF with properties such as high proton conductivity, selective adsorption of polar molecules, or catalytic activity. The pentyl chain would also line the pores, modifying their polarity and potentially influencing the selective binding of guest molecules.
While the direct use of this specific molecule in MOF synthesis is not yet widely reported, the principle of using functionalized benzimidazole ligands is well-established. acs.org For example, benzimidazole derivatives have been used to construct MOFs that act as catalysts or sensors. rsc.orgnih.gov The incorporation of sulfonic acid groups is a known strategy to create proton-conducting MOFs, making this compound a highly promising candidate for this application.
Surface Functionalization and Adsorption Properties
Modifying the surfaces of materials to impart new functionalities is a cornerstone of materials science. This compound can be used to functionalize surfaces through either covalent attachment or non-covalent adsorption.
The benzimidazole and sulfonate groups can strongly interact with various surfaces. For example, benzimidazole derivatives are known to adsorb effectively on metal surfaces, where they can act as corrosion inhibitors. researchgate.net The sulfonic acid group can form strong electrostatic interactions with positively charged surfaces or act as a site for further chemical modification.
Functionalizing materials like silica, carbon nanotubes, or polymer resins with this compound could create novel adsorbents for applications in environmental remediation. rsc.orgrsc.org For instance, a resin functionalized with benzimidazole-sulfonic acid groups could exhibit a high capacity for adsorbing charged pollutants or heavy metal ions from water. rsc.orgresearchgate.net Studies on benzimidazole-functionalized resins have demonstrated their exceptional performance in adsorbing organic molecules like salicylic (B10762653) acid from aqueous solutions, with high adsorption capacities and rapid uptake. rsc.orgrsc.org The dual functionality of the sulfonic acid (for ionic interactions) and the benzimidazole ring (for π-π and other interactions) could lead to adsorbents with high selectivity and efficiency.
Summary of Adsorption Characteristics of Benzimidazole-Functionalized Resins:
| Adsorbent Type | Target Pollutant | Maximum Adsorption Capacity | Key Finding |
|---|---|---|---|
| Benzimidazole-modified Polystyrene rsc.org | Salicylic Acid | 295.1 mg/g | The incorporation of benzimidazole groups significantly enhanced the adsorption rate and capacity compared to the unmodified resin. rsc.org |
Chemical Biology and Mechanistic in Vitro Insights into 1 Pentyl 1h Benzimidazole 2 Sulfonic Acid
Theoretical Prediction of Ligand-Biomacromolecule Interactions (e.g., molecular docking simulations)
Theoretical predictions of the interactions between 1-pentyl-1H-benzimidazole-2-sulfonic acid and various biomacromolecules can be elucidated through molecular docking simulations. While specific docking studies on this particular compound are not extensively available in the reviewed literature, the broader class of benzimidazole (B57391) derivatives has been the subject of numerous in silico investigations, providing a framework for predicting its binding behavior. researchsquare.comresearchgate.net Benzimidazole scaffolds are recognized as privileged structures in medicinal chemistry due to their ability to form a variety of interactions with biological targets. researchsquare.com
Molecular docking simulations for analogous benzimidazole compounds have revealed key interaction patterns that are likely applicable to this compound. These interactions typically involve:
Hydrogen Bonding: The nitrogen atoms of the benzimidazole ring and the oxygen atoms of the sulfonic acid group can act as hydrogen bond acceptors and donors, respectively. These interactions are crucial for the specific recognition of the ligand by the active site of a protein.
π-π Stacking: The aromatic benzimidazole ring can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the target protein.
Electrostatic Interactions: The negatively charged sulfonic acid group can form strong electrostatic interactions or salt bridges with positively charged residues like lysine (B10760008) and arginine.
For instance, in silico studies of benzimidazole derivatives targeting enzymes like dihydropteroate (B1496061) synthase (DHPS) have demonstrated favorable binding affinities, often exceeding those of standard drugs. researchsquare.com These studies highlight the importance of specific substitutions on the benzimidazole core in determining the binding mode and affinity. The pentyl group in this compound is predicted to occupy a hydrophobic pocket in target enzymes, while the sulfonic acid group would likely anchor the molecule through polar interactions at the entrance of the active site.
Table 1: Predicted Interaction Profile of this compound with a Generic Enzyme Active Site
| Interaction Type | Moiety of this compound | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding | Benzimidazole Nitrogens, Sulfonic Acid Oxygens | Serine, Threonine, Asparagine, Glutamine, Histidine |
| Hydrophobic Interactions | Pentyl Chain | Leucine, Isoleucine, Valine, Alanine |
| π-π Stacking | Benzimidazole Ring | Phenylalanine, Tyrosine, Tryptophan |
| Electrostatic Interactions | Sulfonic Acid Group | Lysine, Arginine |
Mechanistic Exploration of Enzymatic Modulation in vitro (e.g., inhibition mechanisms, binding modes)
The in vitro enzymatic modulation by this compound can be inferred from studies on related benzimidazole-sulfonate and benzimidazole-sulfonamide derivatives, which have shown inhibitory activity against various enzymes. nih.govnih.gov The mechanism of inhibition by these compounds is often competitive, non-competitive, or mixed, depending on the specific enzyme and the substitution pattern on the benzimidazole scaffold.
For example, novel 2-substituted-benzimidazole-6-sulfonamides have been investigated as inhibitors of carbonic anhydrase (CA) isoforms. nih.gov These studies revealed that the sulfonamide moiety is crucial for coordinating with the zinc ion in the enzyme's active site, a key interaction for potent inhibition. While this compound possesses a sulfonic acid group instead of a sulfonamide, it can still be expected to interact with positively charged or polar residues in an enzyme's active site.
The binding mode of benzimidazole derivatives often involves the insertion of the 2-substituent into a specific sub-pocket of the enzyme, while the benzimidazole core provides a stable anchor through various non-covalent interactions. The pentyl group of this compound is likely to play a significant role in its binding mode, potentially inserting into a hydrophobic channel of the target enzyme.
Studies on other benzimidazole analogues as α-amylase inhibitors have shown significant in vitro activity. acs.org The proposed mechanism involves the blockage of the active site, preventing the substrate from binding. Molecular docking studies of these inhibitors have identified key interactions with residues such as ASP197, LYS200, and GLU233. acs.org It is plausible that this compound could adopt a similar binding mode in related enzymes.
Investigation of Protein-Ligand Binding Thermodynamics and Kinetics (in vitro experimental methods)
The thermodynamics and kinetics of the interaction between this compound and target proteins can be investigated using various in vitro biophysical techniques. While specific data for this compound is scarce, the principles of these methods and findings from analogous systems provide a basis for understanding its potential binding profile.
Isothermal Titration Calorimetry (ITC) is a powerful technique to directly measure the thermodynamic parameters of binding, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). From these, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated. For a related compound, 8-anilinonaphthalene-1-sulfonic acid (ANS), ITC has been used to characterize its binding to proteins, revealing the driving forces of the interaction. nih.gov A similar approach for this compound would provide crucial insights into whether its binding is enthalpically or entropically driven.
Surface Plasmon Resonance (SPR) is another valuable technique for studying the kinetics of binding, providing association (kon) and dissociation (koff) rate constants. This allows for a more dynamic understanding of the protein-ligand interaction.
Fluorescence Spectroscopy can be employed to study binding by monitoring changes in the intrinsic fluorescence of a protein (e.g., from tryptophan residues) or the fluorescence of the ligand upon binding. Quenching of protein fluorescence upon ligand binding can be used to determine binding constants.
Based on studies of similar sulfonated aromatic compounds, the binding of this compound to a protein is likely to be a multi-step process involving initial electrostatic steering followed by finer conformational adjustments to optimize hydrophobic and hydrogen bonding interactions.
Table 2: Hypothetical Thermodynamic and Kinetic Parameters for the Interaction of this compound with a Target Protein
| Parameter | Technique | Predicted Value Range | Interpretation |
| Binding Affinity (Ka) | ITC, SPR, Fluorescence | 104 - 106 M-1 | Moderate to high affinity |
| Enthalpy Change (ΔH) | ITC | Negative | Exothermic reaction, favorable hydrogen bonding and van der Waals interactions |
| Entropy Change (ΔS) | ITC | Positive or Negative | Dependent on the role of hydrophobic interactions and conformational changes |
| Association Rate (kon) | SPR | 103 - 105 M-1s-1 | Relatively fast association |
| Dissociation Rate (koff) | SPR | 10-2 - 10-4 s-1 | Slow to moderate dissociation, indicating a stable complex |
Role as a Chemical Probe for Biological Pathway Elucidation in vitro
Benzimidazole derivatives are increasingly being utilized as chemical probes to investigate and elucidate biological pathways in vitro. researchgate.netnih.gov Their value as probes stems from their ability to selectively interact with specific biological targets, such as enzymes or receptors, thereby modulating their activity and allowing researchers to study the downstream consequences. nih.gov
A chemical probe based on the this compound scaffold could potentially be developed to study pathways where a specific protein of interest plays a key role. For such an application, the compound would ideally exhibit high selectivity and potency for its target. By inhibiting or activating a specific enzyme, for example, researchers can observe the resulting changes in cellular signaling cascades, metabolic fluxes, or gene expression profiles.
Fluorescently labeled benzimidazole derivatives have been successfully used for bioimaging applications, enabling the visualization of their distribution and interaction with subcellular structures. nih.gov While this compound itself is not inherently fluorescent, it could be chemically modified to incorporate a fluorophore, transforming it into a fluorescent probe. Such a probe could be used in techniques like fluorescence microscopy to track the localization of its target protein within cells or to monitor changes in the cellular environment.
The development of benzimidazole-based fluorescent probes has been particularly useful for detecting specific analytes like metal ions, anions, and biothiols, as well as for monitoring pH changes. researchgate.net The sulfonic acid moiety of this compound could potentially be exploited for designing probes that are sensitive to the local electrostatic environment.
Mechanistic Analysis of Photo-induced Chemical Reactivity with Biomolecules (e.g., Reactive Oxygen Species generation, DNA damage mechanisms)
The photo-induced chemical reactivity of benzimidazole derivatives, particularly with biomolecules, is an area of significant interest, especially for compounds structurally related to sunscreen agents. Studies on 2-phenylbenzimidazole-5-sulfonic acid (PBSA), a common UV filter, provide a strong basis for predicting the photochemical behavior of this compound. nih.govacs.orgnih.gov
Upon exposure to UV radiation, particularly UV-B, benzimidazole derivatives can act as photosensitizers, leading to the generation of reactive oxygen species (ROS). nih.gov The proposed mechanisms involve both Type I and Type II photosensitization pathways.
Type I Mechanism: Involves electron transfer from the photoexcited sensitizer (B1316253) to a substrate, such as a biomolecule, or from a substrate to the sensitizer, resulting in the formation of radical ions. These can then react with oxygen to produce superoxide (B77818) anion radicals (O2•−) and other ROS.
Type II Mechanism: Involves the transfer of energy from the triplet excited state of the photosensitizer to ground-state molecular oxygen (3O2), leading to the formation of highly reactive singlet oxygen (1O2). nih.gov
Both singlet oxygen and other ROS can subsequently cause damage to various biomolecules, including DNA, proteins, and lipids. In the context of DNA, photosensitized damage often manifests as the oxidation of guanine (B1146940) bases, as this is the most easily oxidized DNA base. nih.gov Gel sequencing experiments with PBSA have shown that UV irradiation leads to the formation of piperidine-labile sites almost exclusively at guanine residues. nih.gov The predominant mechanism of DNA damage can depend on the DNA conformation, with singlet oxygen playing a major role in single-stranded DNA and electron transfer being more significant in double-helical DNA. nih.gov
It is highly probable that this compound exhibits similar photosensitizing properties. The benzimidazole core is the primary chromophore responsible for absorbing UV radiation and initiating the photochemical processes. The pentyl and sulfonic acid substituents may modulate the photophysical properties of the molecule, such as the lifetime and energy of its excited states, but the fundamental mechanisms of ROS generation and subsequent biomolecular damage are expected to be conserved.
Table 3: Potential Photo-induced Reactions of this compound with Biomolecules
| Reactant | Condition | Primary Reactive Species | Resulting Biomolecular Damage |
| DNA (single-stranded) | UV-B Irradiation | Singlet Oxygen (1O2) | Oxidation of guanine bases |
| DNA (double-stranded) | UV-B Irradiation | Electron Transfer | Formation of guanine radical cations, leading to strand breaks |
| Proteins | UV-B Irradiation | Singlet Oxygen, Superoxide Radicals | Oxidation of amino acid residues (e.g., tryptophan, histidine, methionine) |
| Lipids | UV-B Irradiation | Singlet Oxygen, Free Radicals | Lipid peroxidation |
Advanced Derivatization and Functionalization Strategies of 1 Pentyl 1h Benzimidazole 2 Sulfonic Acid
Modification of the Sulfonic Acid Group to Sulfonates, Sulfonamides, and Sulfonyl Halides
The sulfonic acid group at the C2-position of the benzimidazole (B57391) ring is a primary site for derivatization, allowing for its conversion into sulfonates, sulfonamides, and sulfonyl halides. These transformations are crucial for altering the compound's solubility, electronic properties, and ability to interact with biological targets.
The initial step in many of these modifications is the conversion of the sulfonic acid to a more reactive sulfonyl halide, typically a sulfonyl chloride. This can be achieved using standard halogenating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For instance, reacting 1-pentyl-1H-benzimidazole-2-sulfonic acid with thionyl chloride can yield the corresponding 1-pentyl-1H-benzimidazole-2-sulfonyl chloride. This intermediate is highly susceptible to nucleophilic attack, making it a versatile precursor for a range of derivatives. google.com
Sulfonates: The synthesized sulfonyl chloride can readily react with various alcohols or phenols in the presence of a base (e.g., pyridine, triethylamine) to form sulfonate esters. This esterification can be used to introduce a wide array of functional groups, thereby fine-tuning the molecule's properties.
Sulfonamides: Sulfonamides are among the most important derivatives of sulfonic acids due to their prevalence in medicinal chemistry. semanticscholar.org The reaction of 1-pentyl-1H-benzimidazole-2-sulfonyl chloride with primary or secondary amines provides the corresponding sulfonamides. This reaction is typically carried out in an inert solvent and may be facilitated by a base to neutralize the HCl byproduct. semanticscholar.orgnih.gov
Table 1: Representative Reactions for the Modification of the Sulfonic Acid Group
| Starting Material | Reagent(s) | Product |
| This compound | Thionyl chloride (SOCl₂) | 1-pentyl-1H-benzimidazole-2-sulfonyl chloride |
| 1-pentyl-1H-benzimidazole-2-sulfonyl chloride | Ethanol (B145695), Pyridine | Ethyl 1-pentyl-1H-benzimidazole-2-sulfonate |
| 1-pentyl-1H-benzimidazole-2-sulfonyl chloride | Benzylamine, Triethylamine | N-benzyl-1-pentyl-1H-benzimidazole-2-sulfonamide |
| This compound | Hydrazine hydrate | 1-pentyl-1H-benzimidazole-2-hydrazide |
This table presents plausible transformations based on general synthetic methodologies for benzimidazole sulfonic acids. nih.govnih.gov
Electrophilic and Nucleophilic Substitutions on the Benzimidazole Ring System
The benzimidazole ring itself is amenable to both electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the core structure. The positions of these substitutions are dictated by the electronic nature of the bicyclic system.
Electrophilic Substitution: The benzene (B151609) portion of the benzimidazole ring is electron-rich and thus susceptible to electrophilic aromatic substitution. masterorganicchemistry.comlibretexts.org Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.comsavemyexams.com The directing influence of the fused imidazole (B134444) ring and the N-pentyl group will determine the regioselectivity of these reactions, with substitution generally favored at the 4- and 6-positions. For example, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield nitro-substituted derivatives. masterorganicchemistry.comlibretexts.org
Nucleophilic Substitution: The C2-position of the benzimidazole ring, where the sulfonic acid group is located, is electron-deficient and can be a target for nucleophilic substitution, particularly if the sulfonic acid group is converted into a better leaving group. However, direct nucleophilic substitution on the benzene ring is less common and typically requires harsh conditions or the presence of strongly electron-withdrawing groups. nih.govresearchgate.net
Table 2: Potential Substitution Reactions on the Benzimidazole Ring
| Reaction Type | Reagent(s) | Potential Product(s) | Target Position(s) |
| Nitration | HNO₃, H₂SO₄ | Nitro-1-pentyl-1H-benzimidazole-2-sulfonic acid | 4- and/or 6-position |
| Bromination | Br₂, FeBr₃ | Bromo-1-pentyl-1H-benzimidazole-2-sulfonic acid | 4- and/or 6-position |
| Nucleophilic Displacement | A suitable nucleophile | (Product of displacement of a modified sulfonyl group) | 2-position |
This table outlines expected outcomes based on the general reactivity of the benzimidazole scaffold. masterorganicchemistry.comlibretexts.orgijdrt.com
Synthetic Routes to Conjugates and Hybrid Molecules Incorporating the Benzimidazole Sulfonic Acid Core
Creating conjugates and hybrid molecules by linking the this compound core to other chemical entities is a key strategy for developing multifunctional compounds. nih.govresearchgate.net This can be achieved by forming a stable linkage, often through the versatile sulfonamide bond.
For example, the sulfonyl chloride derivative can be reacted with an amino-functionalized molecule, such as an amino acid, peptide, or another drug molecule, to form a sulfonamide-linked conjugate. This approach allows for the combination of the benzimidazole sulfonic acid's properties with those of the conjugated partner. The synthesis of such hybrids often involves standard peptide coupling-like conditions. nih.gov
Application of Click Chemistry and Bioconjugation Techniques for Derivative Synthesis
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and specific method for creating complex molecular architectures. cu.edu.egnih.gov To apply this to the this compound scaffold, either an azide (B81097) or an alkyne functionality must be introduced into the molecule. nih.govresearchgate.netresearchgate.net
A plausible strategy involves modifying the N-pentyl group. For instance, starting with a precursor such as 1-(5-azidopentyl)-1H-benzimidazole, which can then be sulfonated, would provide a scaffold ready for a click reaction with an alkyne-containing molecule. Alternatively, an alkyne handle could be introduced. These functionalized benzimidazoles can then be "clicked" onto a variety of molecules, including biomolecules like peptides or nucleic acids, that have been modified with the complementary functional group. This methodology is particularly valuable for bioconjugation due to its high selectivity and biocompatibility. nih.govcu.edu.egnih.gov
Table 3: Conceptual Strategy for Click Chemistry Application
| Step | Description |
| 1. Functionalization | Synthesis of an azide- or alkyne-functionalized 1-pentyl-1H-benzimidazole precursor. |
| 2. Sulfonation | Introduction of the sulfonic acid group at the C2-position. |
| 3. Click Reaction (CuAAC) | Reaction of the functionalized benzimidazole sulfonic acid with a complementary alkyne or azide in the presence of a Cu(I) catalyst. |
This table outlines a conceptual pathway for utilizing click chemistry for the derivatization of the target compound. nih.govresearchgate.net
Future Perspectives and Unexplored Research Avenues for 1 Pentyl 1h Benzimidazole 2 Sulfonic Acid
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of benzimidazole (B57391) derivatives can be complex, often requiring multiple steps and challenging purification procedures. nih.gov Flow chemistry, which involves performing chemical reactions in a continuous stream rather than a batch, offers significant advantages in terms of safety, efficiency, scalability, and process control. mdpi.comnih.gov
Future research could focus on developing a continuous-flow synthesis for 1-pentyl-1H-benzimidazole-2-sulfonic acid. This would likely involve a multi-step sequence, starting from o-phenylenediamine (B120857) derivatives, which could be telescoped into a single, uninterrupted process. Researchers have successfully applied flow conditions to synthesize the core benzimidazol-2-one (B1210169) scaffold, demonstrating the feasibility of this approach. mdpi.com An automated platform could precisely control parameters like temperature, pressure, and residence time, leading to higher yields and purity while minimizing manual intervention and waste. mdpi.com The development of such a process would be a crucial step towards making this compound more accessible for large-scale screening and application.
Table 1: Exemplar Parameters for Flow Synthesis of a Benzimidazol-2-one Scaffold
| Parameter | Value | Reference |
|---|---|---|
| Reactants | o-phenylenediamine, 1,1'-carbonyldiimidazole (B1668759) (CDI) | mdpi.com |
| Solvent System | Tetrahydrofuran (THF) / Polyethylene (B3416737) glycol (PEG) 300 | mdpi.com |
| Temperature | 110–210 °C | mdpi.com |
| Residence Time | 10–100 min | mdpi.com |
| Reactor Type | Heated Coil Reactor (10 mL) | mdpi.com |
This table illustrates typical parameters from a documented flow synthesis of a related benzimidazole core, suggesting a starting point for developing a process for this compound.
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
The efficiency of chemical synthesis, particularly in a flow setup, can be dramatically improved by real-time monitoring. nih.gov Process Analytical Technology (PAT) utilizes inline spectroscopic methods like Near-Infrared (NIR) and Raman spectroscopy to track the concentration of reactants, intermediates, and products without the need for offline sampling.
Future work could implement a combined NIR-Raman spectrometer system to monitor the synthesis of this compound. nih.gov By developing robust calibration models, it would be possible to achieve precise, real-time control over the reaction, ensuring optimal conversion and identifying any process deviations instantly. Furthermore, the inherent fluorescence of some benzimidazole derivatives suggests that this compound itself could be explored as a potential fluorescent probe. rsc.org Its spectroscopic properties could be characterized in various environments to assess its utility in sensing applications, such as detecting metal ions or monitoring changes in microenvironments. rsc.org
High-Throughput Screening Methodologies for New Applications
High-Throughput Screening (HTS) has revolutionized drug discovery by enabling the rapid testing of vast compound libraries for biological activity. ewadirect.comyu.edu This methodology is not limited to pharmaceuticals and can be adapted to discover new materials, catalysts, or compounds with other valuable properties. The general class of benzimidazoles is known for a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.airesearchgate.net
This compound is an ideal candidate for inclusion in HTS campaigns to uncover novel applications. Its structure could be screened against diverse biological targets, such as enzymes and receptors, to identify new therapeutic leads. yu.edunih.gov HTS assays could be developed to test for activities beyond medicine, such as corrosion inhibition, performance as an organic light-emitting diode (OLED) material, or catalytic activity. The availability of large, diverse chemical libraries and automated screening platforms makes it feasible to test tens of thousands of compounds, like this one, in a short period. oregonstate.edunih.gov
Table 2: Representative Small Molecule Libraries Used in HTS
| Library Name | Description | Number of Compounds |
|---|---|---|
| FDA Approved Drug Library | Contains drugs with well-characterized bioactivity and safety profiles, ideal for drug repurposing projects. | ~1,430 |
| Chembridge DIVERSet™ | A "universally" diverse collection of drug-like small molecules selected to cover a broad pharmacophore diversity space. | ~50,000 |
| MicroSource Spectrum Collection | A collection of known drugs, pure natural products, and other bioactive compounds. | ~2,000 |
| LOPAC | A library of pharmacologically active compounds covering major target classes like GPCRs and kinases. | ~1,280 |
This table, based on information from screening facilities, shows examples of libraries where a novel compound like this compound could be included to screen for new activities. oregonstate.edu
Exploration of Photo-induced Reactivity and Photochemistry in Non-biological Contexts
The photophysical and photochemical properties of benzimidazole derivatives are an area of active research, particularly for compounds like 2-phenylbenzimidazole-5-sulfonic acid (PBSA), a common sunscreen agent. nih.govnih.gov Studies on PBSA show that upon UV irradiation, it can be excited to a triplet state, leading to the generation of reactive oxygen species (ROS) such as singlet oxygen and superoxide (B77818) radicals. nih.govresearchgate.net
The non-biological photochemistry of this compound remains an unexplored frontier. Future research should investigate its photophysical properties, including its absorption and emission spectra, fluorescence quantum yield, and the characteristics of its excited states. Laser flash photolysis experiments could confirm the formation of transient species like radical cations and triplet states upon irradiation. nih.gov Understanding these fundamental photochemical pathways is crucial for developing applications in areas such as photocatalysis, where the compound could be used to drive chemical reactions with light, or in the development of photo-responsive materials. The direct photolysis pathways may include mechanisms like desulfonation or cleavage of the benzimidazole ring. nih.gov
Synergistic Applications in Multi-functional Chemical Systems
Future research could explore its use as a functional component in complex formulations. For example, it could be incorporated into polymer matrices to create materials with combined UV-protective and antioxidant properties. Its potential to coordinate with metal ions could be leveraged in designing novel catalysts or sensors. By combining it with other active molecules, it may be possible to create synergistic systems where the properties of the individual components are enhanced, leading to advanced materials with tailored, multi-functional capabilities.
Q & A
Q. What are the optimized synthetic routes for 1-pentyl-1H-benzimidazole-2-sulfonic acid, and how can reaction progress be monitored effectively?
Methodological Answer:
- Synthesis Protocol : A common approach involves refluxing 2-phenyl-5-benzimidazole sulfonic acid with pentylamine in ethanol under acidic conditions. Reaction progress is monitored via thin-layer chromatography (TLC) using a solvent system (e.g., n-hexane:ethyl acetate:methanol, 3:2:1) to track intermediates and confirm completion .
- Yield Optimization : Adjusting molar ratios of reactants, reaction time (typically 6–12 hours), and temperature (70–90°C) can improve yield. Post-reaction purification via recrystallization or column chromatography is recommended .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- FTIR : Confirm sulfonic acid (S=O stretch at ~1619 cm⁻¹) and benzimidazole (C=N stretch at ~1409 cm⁻¹) functional groups .
- NMR : Use ¹H NMR (600 MHz) to verify pentyl chain integration (e.g., δ 3.65 ppm for morpholine derivatives) and aromatic proton environments. ¹³C NMR identifies quaternary carbons (e.g., δ 143 ppm for benzimidazole rings) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z ~308) .
Q. How can researchers address poor solubility of this compound in aqueous buffers?
Methodological Answer:
- Solubility Enhancement : Test co-solvents (e.g., DMSO:water mixtures) or pH adjustment (sulfonic acid group is ionizable above pH 2).
- Surfactant Use : Non-ionic surfactants (e.g., Tween-80) at 0.1–1% w/v improve dispersion for biological assays .
Advanced Research Questions
Q. How can computational modeling predict the pharmacological activity of this compound derivatives?
Methodological Answer:
- In Silico Tools : Perform molecular docking (AutoDock Vina) to assess binding affinity with target proteins (e.g., kinases, receptors). Density functional theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to correlate with redox activity .
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to forecast bioavailability, toxicity, and metabolic stability .
Q. What strategies resolve contradictions in reported biological activity data for benzimidazole sulfonic acid derivatives?
Methodological Answer:
- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time, control groups).
- Statistical Analysis : Apply ANOVA to compare inter-laboratory variability. Use Bland-Altman plots to assess agreement between datasets .
- Meta-Analysis : Aggregate data from multiple studies (e.g., RevMan) to identify trends obscured by small sample sizes .
Q. How can design of experiments (DoE) optimize reaction parameters for novel derivatives?
Methodological Answer:
- Factorial Design : Screen variables (temperature, solvent polarity, catalyst loading) using a 2³ factorial matrix. Response surface methodology (RSM) identifies optimal conditions .
- Case Study : For Mannich base derivatives, a Central Composite Design (CCD) maximized yield (56% to >75%) by adjusting formaldehyde equivalents and reflux duration .
Q. What advanced analytical techniques detect degradation products of this compound under stress conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–80°C), UV light, or acidic/alkaline hydrolysis.
- LC-HRMS : Hyphenated techniques (e.g., LC-QTOF-MS) identify degradation fragments via exact mass and fragmentation patterns .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under storage conditions .
Cross-Disciplinary Applications
Q. How can this compound be applied in materials science or environmental engineering?
Methodological Answer:
- Membrane Technology : Evaluate sulfonic acid’s ion-exchange capacity in polymer membranes (e.g., proton-exchange membranes for fuel cells) using impedance spectroscopy .
- Environmental Remediation : Test photocatalytic degradation of pollutants via TiO₂ composites; monitor efficiency via UV-Vis spectroscopy .
Q. What quality control measures ensure batch-to-batch consistency in synthetic batches?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
